A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromoisoquinoline
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoisoquinoline is a halogenated derivative of isoquinoline (B145761), a heterocyclic aromatic organic compound. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its unique structural and electronic properties, conferred by the bromine atom on the isoquinoline scaffold, make it a valuable reagent in medicinal chemistry and materials science.[1] Notably, it is utilized in the development of novel therapeutic agents, including those targeting cancer and neurological disorders, as well as in the synthesis of fluorescent materials for optoelectronic applications.[1] This guide provides a detailed overview of the core physicochemical properties of 6-Bromoisoquinoline, along with relevant experimental protocols and workflows.
Physicochemical Properties
The fundamental physicochemical characteristics of 6-Bromoisoquinoline are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry and drug design.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrN | [1] |
| Molecular Weight | 208.06 g/mol | |
| Appearance | Off-white to light brown or white crystalline powder | |
| Melting Point | 40 - 48 °C | |
| Boiling Point | 312.3 ± 15.0 °C (Predicted) | |
| Density | 1.564 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.83 ± 0.10 (Predicted) | |
| Flash Point | >110 °C | |
| λmax | 320 nm (in CHCl₃) | |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | |
| InChI Key | ZTEATMVVGQUULZ-UHFFFAOYSA-N | |
| SMILES | C1=CC2=C(C=CN=C2)C=C1Br |
Experimental Protocols & Methodologies
The following sections detail the experimental procedures for the synthesis of 6-Bromoisoquinoline and standard methods for the determination of its key physicochemical properties.
Synthesis of 6-Bromoisoquinoline
A common method for the synthesis of 6-Bromoisoquinoline involves the Skraup synthesis, a classic reaction for producing quinolines and their derivatives.
Procedure:
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Reaction Setup: A catalyst and p-bromoaniline are added to dilute sulfuric acid in a reaction vessel.
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Glycerol Addition: Glycerol is added dropwise to the mixture while maintaining the temperature between 140-145°C.
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Dehydration: Following the addition of glycerol, the reaction is held at 140-145°C for 3 hours to facilitate dehydration.
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Quenching and Neutralization: The reaction mixture is then added dropwise to ice water. The pH of the resulting solution is adjusted using ammonia (B1221849) water.
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Extraction: The aqueous solution is extracted with toluene (B28343) to isolate the crude product.
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Purification: The toluene phase is concentrated, and the crude product is purified by distillation at 150-155°C under a pressure of 15 mmHg to yield 6-Bromoisoquinoline.
Standard Physicochemical Property Determination
While specific experimental reports for determining the physicochemical properties of 6-Bromoisoquinoline are not detailed in the provided search results, the following are standard laboratory protocols that are typically employed.
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Melting Point Determination (Capillary Method): A small, dry sample of 6-Bromoisoquinoline is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
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Boiling Point Determination (Distillation Method): The compound is heated in a distillation apparatus. The temperature of the vapor that distills and condenses is measured. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
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Solubility Assessment (Shake-Flask Method): An excess amount of 6-Bromoisoquinoline is added to a known volume of a specific solvent (e.g., DMSO, DMF, Ethanol). The mixture is agitated at a constant temperature for a set period to reach equilibrium. The solution is then filtered to remove undissolved solid, and the concentration of 6-Bromoisoquinoline in the filtrate is determined, typically by UV-Vis spectroscopy or HPLC, to quantify its solubility.
Visualized Workflow: Synthesis of 6-Bromoisoquinoline
The following diagram illustrates the key steps in the synthesis of 6-Bromoisoquinoline.
